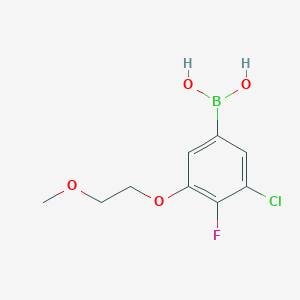

3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid

Description

3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid is a substituted phenylboronic acid featuring a unique combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxyethoxy) groups at positions 3, 4, and 5 of the aromatic ring. The methoxyethoxy group contributes to solubility in polar organic solvents, while the chloro and fluoro substituents modulate electronic effects, influencing reactivity .

Properties

IUPAC Name |

[3-chloro-4-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO4/c1-15-2-3-16-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTOKEQVAJDUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid typically involves the following steps:

Etherification: The attachment of the 2-methoxyethoxy group to the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and etherification reactions, followed by borylation using boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables carbon-carbon bond formation between the boronic acid and aryl/heteroaryl halides. Key features include:

The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product.

Esterification with Diols

The boronic acid reacts with diols (e.g., pinacol, neopentyl glycol) to form cyclic boronic esters, improving stability and solubility:

These esters exhibit enhanced air stability and are preferred for storage and handling .

Halogen Exchange Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Product | Conditions |

|---|---|---|

| KNH₂ (liquid NH₃) | 3-Amino-4-fluoro-5-(2-methoxyethoxy)phenyl | −33°C, 4 h |

| CuCN/DMF | 3-Cyano derivative | 120°C, microwave, 30 min |

Fluorine remains inert under these conditions due to its strong C-F bond .

Oxidation Reactions

Controlled oxidation converts the boronic acid to phenolic derivatives:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| H₂O₂ (30%)/NaOH | 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenol | 78% |

| NaBO₃·4H₂O | Same phenol | 82% |

This transformation is critical for synthesizing antioxidants and polymer precursors.

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar boronic acids:

Key factors:

-

Electron-withdrawing groups (Cl, F) enhance oxidative addition in cross-couplings.

-

Methoxyethoxy group improves solubility but slightly reduces NAS reactivity compared to smaller substituents .

Key Synthetic Routes

-

Antidiabetic agents : Coupling with 4-aminopicolinate derivatives yields HSL inhibitors for diabetes treatment .

-

Polymer precursors : Suzuki polymerization creates conjugated polymers for OLEDs.

Stability Considerations

| Condition | Stability |

|---|---|

| Aqueous base (pH >10) | Rapid protodeboronation (t₁/₂ = 2 h) |

| Anhydrous DMSO | Stable for >6 months at −20°C |

| Ambient light/air | Gradual oxidation (5% degradation/month) |

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the development of novel therapeutic agents. Arylboronic acids, including 3-chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, are known for their ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This property allows chemists to construct complex molecular architectures that can serve as potential drug candidates targeting various diseases.

Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound can be synthesized to develop anticancer drugs. For instance, studies have shown that arylboronic acids can inhibit specific kinases involved in cancer progression, thus serving as a basis for targeted therapies.

- Antiviral Compounds : The ability of this compound to interact with biological targets suggests its potential in antiviral drug development. Investigations into its binding affinities with viral proteins could lead to new treatments for viral infections.

Chemical Synthesis

This compound is utilized as a reagent in various synthetic pathways:

- Suzuki Coupling Reactions : This compound is frequently employed in Suzuki coupling reactions to form biaryl compounds, which are essential components in many pharmaceuticals and agrochemicals. The reaction typically involves coupling this boronic acid with aryl halides under palladium catalysis .

- Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing more complex molecules, including those used in material science and organic electronics. Its reactivity allows for the introduction of functional groups that can be further modified to yield desired properties .

The biological activity of this compound is linked to its ability to interact with enzymes and receptors:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes, making it a candidate for drug development aimed at diseases where enzyme regulation is critical .

- Binding Affinity Assessments : Interaction studies using techniques like surface plasmon resonance have been conducted to determine the binding affinities of this compound with various biomolecules. These studies help elucidate its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features of 3-chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid with analogous phenylboronic acids:

Electronic and Steric Effects

Commercial Availability and Derivatives

- The pinacol ester derivative of this compound (CAS: 1256360-21-0) is commercially available, suggesting its use as a protected intermediate in synthesis .

- Compared to simpler analogs like 3-fluoro-4-methoxyphenylboronic acid (CAS: 149507-26-6), the target compound’s complex structure limits widespread commercial availability, with some suppliers listing it as discontinued .

Biological Activity

3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in cancer therapy, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BClFO4, with a molecular weight of approximately 248.44 g/mol. Its structure includes a phenyl ring with chlorine and fluorine substituents, as well as a 2-methoxyethoxy group, which enhances its solubility and reactivity in biological systems .

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding with hydroxyl groups on enzymes and receptors. This interaction can inhibit enzymatic activity, affecting critical biochemical pathways .

Key Mechanisms:

- Proteasome Inhibition : Some studies suggest that boronic acids can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells .

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cell lines, leading to apoptosis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results against different cancer cell lines.

Case Studies:

- Antiproliferative Activity : In vitro studies demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on ovarian cancer cells (A2780 cell line), with low micromolar IC50 values .

- Mechanism Insights : The mechanism involved significant caspase activation and morphological changes indicative of mitotic catastrophe, suggesting a phase-specific action on the cell cycle .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| This compound | C9H11BClFO4 | Contains methoxyethoxy group | High anticancer potential |

| 3-Bromo-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid | C9H11BBrFO4 | Bromine instead of chlorine | Altered reactivity patterns |

| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | C8H9BClFO3 | Lacks methoxyethoxy group | Different biological activity profile |

Applications in Medicinal Chemistry

The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. Its ability to undergo Suzuki-Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules .

Potential Therapeutic Applications:

Q & A

Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using this compound?

This boronic acid is designed for coupling with aryl halides or triflates. Key considerations:

- Solvent selection : Use polar aprotic solvents (e.g., THF, DMF) for better solubility, as phenylboronic acids with alkoxy substituents show moderate solubility in ethers and ketones .

- Base choice : Potassium carbonate or cesium fluoride may enhance reactivity due to the electron-withdrawing chloro and fluoro substituents, which reduce electron density at the boron center.

- Catalyst tuning : Pd(PPh₃)₄ or PdCl₂(dppf) are recommended for sterically hindered substrates.

Q. What analytical methods are suitable for verifying purity and structure?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97% as per typical boronic acid standards) .

- NMR : Confirm substitution patterns via NMR (δ ≈ -110 to -120 ppm for meta-fluorine) and NMR (δ ≈ 30 ppm for boronic acid) .

- Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (C₉H₉BClFO₄).

Advanced Research Questions

Q. How do the substituents influence reactivity in transition-metal-catalyzed reactions?

The 3-chloro , 4-fluoro , and 5-(2-methoxyethoxy) groups create a unique electronic and steric profile:

- Electron-withdrawing effects : Chloro and fluoro substituents activate the boron center toward nucleophilic attack but may slow transmetallation steps.

- Steric hindrance : The 2-methoxyethoxy group at the 5-position introduces steric bulk, requiring optimized ligand-catalyst pairs (e.g., XPhos or SPhos ligands for Pd) .

- Solubility trade-offs : While the methoxyethoxy group enhances solubility in polar solvents, chloro/fluoro substituents reduce solubility in hydrocarbons .

Q. How can computational methods predict this compound’s behavior in aqueous systems?

- DFT calculations : Model the boronic acid’s hydration equilibrium (sp² vs. sp³ boron) to predict reactivity at physiological pH. The methoxyethoxy group may stabilize the hydrated form via hydrogen bonding .

- Molecular docking : Simulate interactions with biomolecules (e.g., saccharides) for applications in sensors or drug delivery. Fluorine’s electronegativity enhances binding specificity .

Q. How should I resolve contradictions in reported catalytic activity data?

- Control experiments : Replicate reactions under standardized conditions (e.g., 1:1.2 boronic acid:halide ratio, 80°C in DMF).

- Impurity analysis : Use NMR to detect residual pinacol ester byproducts, which are common in boronic acid synthesis and can inhibit coupling .

- Cross-reference analogs : Compare performance with structurally similar compounds like 3-fluoro-4-methoxyphenylboronic acid (CAS 149507-26-6), noting differences in yields or regioselectivity .

Methodological Guidelines

Q. Synthesis of Derivatives for Structure-Activity Studies

- Step 1 : Protect the boronic acid as a pinacol ester (1:1 ratio with pinacol in refluxing toluene) to prevent protodeboronation during functionalization .

- Step 2 : Introduce additional substituents via electrophilic aromatic substitution (e.g., nitration at the 2-position) .

- Step 3 : Deprotect using aqueous HCl (1M) to regenerate the boronic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.